An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Strategic Importance of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in Medicinal Chemistry
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid ester that holds significant interest within the pharmaceutical industry. Its rigid cyclohexyl scaffold, combined with the stereochemically defined amine and ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The specific stereochemistry of the (1S,2R) configuration imparts a unique three-dimensional geometry that can be crucial for achieving high-affinity and selective interactions with biological targets. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, formulation, and pharmacokinetic studies.
This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate. Where experimental data for the free base is limited, this guide draws upon data from its hydrochloride salt and closely related analogs, supplemented with established theoretical and experimental methodologies. This approach provides a robust framework for researchers to handle, analyze, and strategically deploy this versatile chemical entity in their research and development endeavors.
I. Chemical Identity and Molecular Structure
A thorough understanding of the molecular architecture is the foundation for interpreting its physicochemical behavior.
Molecular Structure:
Figure 1: 2D structure of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate | - |
| Synonyms | (1S,2R)-ethyl 2-aminocyclohexanecarboxylate | - |
| Molecular Formula | C₉H₁₇NO₂ | - |
| Molecular Weight | 171.24 g/mol | Calculated |
| CAS Number | 1346773-57-6 (for HCl salt) | [1] |
| Stereochemistry | cis-configuration of amino and carboxyl groups | - |
II. Physicochemical Data and Characterization
The physicochemical properties of a molecule dictate its behavior in various chemical and biological environments. This section details the known and predicted properties of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.
Physical State and Appearance
The free base of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is expected to be a liquid at room temperature, a common characteristic of low molecular weight esters and amines. In contrast, its hydrochloride salt is a solid.
-
Free Base: Predicted to be a colorless to pale yellow liquid.
-
Hydrochloride Salt: White to yellow solid[1].
Melting and Boiling Points
The boiling point of the free base and the melting point of its salt are critical for purification and handling.
-
Melting Point (Hydrochloride Salt): 128-135 °C[2]. This relatively high melting point is typical for salts of organic amines, reflecting the strong ionic interactions in the crystal lattice.
-
Boiling Point (Free Base): While no experimental data is available for the target molecule, a predicted boiling point for the analogous ethyl (1S,2R)-2-aminocyclopentanecarboxylate is 213.4 ± 33.0 °C[3]. Due to the slightly larger and more flexible cyclohexane ring, the boiling point of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is expected to be in a similar or slightly higher range.
Solubility
Solubility is a key determinant of a compound's utility in both synthetic reactions and biological systems.
-
Water Solubility: The free base is expected to have limited solubility in water due to the nonpolar cyclohexane ring and the ethyl ester group. The amino group can participate in hydrogen bonding, which will contribute to some degree of aqueous solubility. The hydrochloride salt, being ionic, is expected to be significantly more soluble in water.
-
Organic Solvents: The free base is anticipated to be soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran). This is based on the general solubility of similar organic molecules.
Acidity/Basicity (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. The primary amine group is the main basic center.
-
Predicted pKa: A predicted pKa value for the conjugate acid of the analogous ethyl (1S,2R)-2-aminocyclopentanecarboxylate is 10.10 ± 0.40[3]. It is reasonable to expect a similar pKa for the cyclohexyl derivative. This value indicates that at physiological pH (~7.4), the amino group will be predominantly protonated.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development that influences absorption, distribution, metabolism, and excretion (ADME) properties.
-
Calculated LogP: While no experimental LogP is available, computational methods can provide a reliable estimate. The calculated XLogP3 for the parent (1S,2R)-2-aminocyclohexane-1-carboxylic acid is -1.5[4]. The addition of the ethyl group will increase the lipophilicity, and a calculated LogP for the ethyl ester is expected to be in the range of 1.0 to 2.0. This suggests a moderate level of lipophilicity, often desirable for drug candidates.
III. Spectroscopic and Analytical Characterization
Spectroscopic data provides the definitive structural confirmation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region (typically 1.0-3.0 ppm). The proton attached to the nitrogen of the primary amine will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 170-175 ppm), the two carbons of the ethyl group, and the six carbons of the cyclohexane ring. The chemical shifts of the ring carbons will be influenced by the attached amino and carboxylate groups.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
Expected Absorptions:
-
N-H stretch: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹[5].
-
C=O stretch: The ester carbonyl group will exhibit a strong absorption band around 1730 cm⁻¹[6].
-
C-N stretch: This will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
-
C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion: In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 171 or 172, respectively.
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragmentation of the cyclohexane ring.
IV. Synthesis and Purification
A reliable synthetic route is essential for obtaining the target compound in high purity.
Synthetic Approach
A common method for the synthesis of amino acid esters is the Fischer esterification of the corresponding amino acid.
Figure 2: Synthetic workflow for the preparation of the target compound.
Step-by-Step Protocol:
-
(1S,2R)-2-Aminocyclohexane-1-carboxylic acid is suspended in anhydrous ethanol.
-
The mixture is cooled in an ice bath, and thionyl chloride is added dropwise. Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst.
-
The reaction mixture is then heated at reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure to yield the crude hydrochloride salt of the ethyl ester.
-
To obtain the free base , the hydrochloride salt is dissolved in water and a base (e.g., sodium bicarbonate or a mild organic base) is added to neutralize the acid.
-
The free base, which is less soluble in water, can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the purified ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate.
Purification and Analysis
-
Distillation: For the liquid free base, vacuum distillation can be an effective method of purification.
-
Chromatography: Column chromatography on silica gel can be used to purify the free base.
-
Chiral HPLC: The enantiomeric purity of the final product can be confirmed using chiral High-Performance Liquid Chromatography (HPLC)[2].
V. Stability and Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Stability: As an ester, the compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary amine can be susceptible to oxidation over time. Long-term storage should be under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: It is recommended to store the compound in a cool, dry, and dark place. For the hydrochloride salt, storage in a desiccator is advisable as amine salts can be hygroscopic.
VI. Applications in Drug Development
The unique structural features of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate make it a desirable scaffold in medicinal chemistry.
-
Conformational Rigidity: The cyclohexane ring provides a degree of conformational constraint, which can be advantageous in designing ligands with high binding affinity and selectivity.
-
Chiral Scaffold: The defined stereochemistry allows for the synthesis of enantiomerically pure drug candidates, which is often a regulatory requirement.
-
Functional Handles: The primary amine and the ester group provide convenient points for further chemical modification, allowing for the exploration of structure-activity relationships.
Conclusion
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a valuable chiral building block with a distinct set of physicochemical properties that are critical to its application in drug discovery and development. This guide has provided a comprehensive overview of these properties, drawing from available experimental data, theoretical predictions, and established scientific principles. A thorough understanding and consideration of its molecular structure, solubility, pKa, lipophilicity, and stability are essential for any researcher or scientist aiming to leverage the full potential of this versatile molecule.
References
-
Chemaxon. LogP and logD calculations. [Link]
-
ACS Publications. Solubilities of gases in aqueous solutions of amine | Journal of Chemical & Engineering Data. [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
-
PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]
-
MDPI. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. [Link]
-
ResearchGate. Stability Assay of Amino Acid Thioester 1 in the Presence of L1 The... [Link]
-
National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
-
National Institutes of Health. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
Royal Society of Chemistry. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]
-
AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]
-
National Institutes of Health. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Science and Education Publishing. Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots. Journal of Chemical Education 80(5): 554-559. [Link]
-
ScienceDirect. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]
-
MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]
-
PubMed. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. [Link]
-
YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
YouTube. Boiling Points and Solubility of Amines. [Link]
-
Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]
- Google Patents.
-
ResearchGate. (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]
-
NIST. Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
-
[NMR]box. 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]
-
YouTube. Introduction to IR Spectroscopy - Amines.. [Link]
-
University of Delhi. DEPARTMENT OF BIOTECHNOLOGY. [Link]
-
PubChem. Ethyl 2-hydroxycyclohexane-1-carboxylate. [Link]
-
PubChem. Ethyl 1-hydroxycyclohexanecarboxylate. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Cyclohexylamine [webbook.nist.gov]
- 3. 197904-11-3 CAS MSDS (Ethyl (1S,2R)-2-aminocyclopentanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
